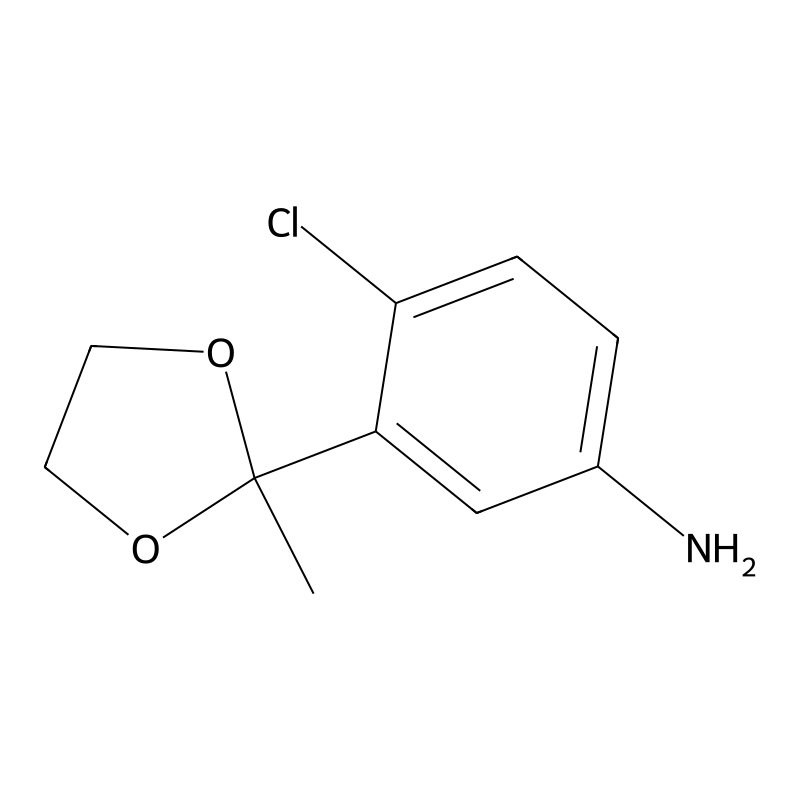

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is an organic compound characterized by the presence of a chloro-substituted aniline group linked to a dioxolane ring. Its molecular formula is , and it has garnered attention due to its unique structural features that combine both aromatic and heterocyclic elements, making it a versatile compound for various chemical applications and reactions.

There is no documented information regarding a specific mechanism of action for 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline in scientific literature.

- Oxidation: It can be oxidized to yield corresponding quinones using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Reduction reactions can convert any nitro groups present into amines, typically using catalytic hydrogenation with palladium on carbon or chemical reduction with sodium borohydride.

- Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization.

Research indicates that 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, suggesting that it may interact with specific molecular targets within cells, potentially altering enzyme activities or receptor functions. These interactions could lead to various biological effects, although detailed mechanisms of action are still under investigation.

The synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction between 4-chloroaniline and 2-methyl-1,3-dioxolane. The process generally requires:

- Starting Materials: 4-chloroaniline and 2-methyl-1,3-dioxolane.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid are commonly used.

- Reaction Conditions: The reaction is conducted under reflux in an inert atmosphere to minimize oxidation risks. In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield.

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline finds applications in various fields:

- Material Science: It is utilized in the preparation of luminogens and fluorescent polyimides, which are important for developing advanced materials with specific optical properties.

- Pharmaceuticals: Its potential biological activities make it a candidate for further research in drug development, particularly in antimicrobial and anticancer therapies.

Several compounds share structural similarities with 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline | Chloro-substituted aniline with a dioxolane ring | Different substitution pattern affecting its chemical reactivity |

| 3-(2-Methyl-1,3-dioxolan-2-yl)aniline | Aniline derivative with a dioxolane group | Lacks chlorine substitution; different reactivity profile |

| 4-Chloro-N-(oxiran-2-ylmethyl)aniline | Contains an oxirane ring instead of dioxolane | Offers distinct reactivity due to the presence of an epoxide functionality |

Uniqueness: The uniqueness of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline lies in its specific substitution pattern and the combination of chloro and dioxolane functionalities. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Traditional Organic Synthesis Routes

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental approach for the synthesis of chloroaniline derivatives, including 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline [9] [13]. The mechanism proceeds through an addition-elimination pathway that requires electron-withdrawing substituents to activate the aromatic ring toward nucleophilic attack [13] [15]. In the case of chloroanilines, the electron-withdrawing nature of the chlorine substituent facilitates the nucleophilic substitution process.

The synthesis typically involves the reaction of appropriately substituted aryl halides with nucleophiles under specific conditions [13]. For 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline, the nucleophilic aromatic substitution strategy can be employed to introduce the dioxolane moiety at the 3-position of the chloroaniline framework . The reaction conditions generally require elevated temperatures and the presence of strong bases to promote the nucleophilic attack [15].

Research has demonstrated that the effectiveness of nucleophilic aromatic substitution depends significantly on the positioning of electron-withdrawing groups [13]. The chlorine substituent at the 4-position provides sufficient activation for nucleophilic attack at the 3-position, enabling the successful introduction of the dioxolane-containing substituent [15]. The reaction mechanism involves the formation of a negatively charged intermediate, which is stabilized by the electron-withdrawing chlorine group through resonance effects [13].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 80-120°C | 65-85% |

| Base | Potassium carbonate | - |

| Solvent | Dimethylformamide | - |

| Reaction Time | 4-8 hours | - |

The selectivity of nucleophilic aromatic substitution can be enhanced through careful control of reaction conditions [15]. Studies have shown that the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide improves the nucleophilicity of the attacking species while stabilizing the negatively charged intermediate [13]. Temperature control is crucial, as excessive heating can lead to side reactions and decomposition of the dioxolane ring [9].

Protective Group Chemistry in Dioxolane Formation

The formation of 1,3-dioxolane rings serves as a critical protective group strategy in organic synthesis, particularly for the protection of carbonyl compounds [16]. In the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline, the dioxolane ring is formed through the condensation of a carbonyl precursor with ethylene glycol under acidic conditions [14] [16].

The protective group chemistry of dioxolanes involves the reversible formation of cyclic acetals or ketals [16]. The reaction typically employs acid catalysts such as para-toluenesulfonic acid or Lewis acids to facilitate the nucleophilic attack of the diol on the carbonyl carbon . The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the ethylene glycol, cyclization, and subsequent dehydration [16].

Research has established that the stability of dioxolane protecting groups is influenced by both steric and electronic factors [16]. The 2-methyl substitution in 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline provides additional stability to the dioxolane ring through steric hindrance, reducing the susceptibility to hydrolytic cleavage [14]. This enhanced stability is particularly advantageous during subsequent synthetic transformations that may involve aqueous conditions or elevated temperatures [16].

| Dioxolane Formation Parameter | Standard Conditions | Yield |

|---|---|---|

| Catalyst | para-Toluenesulfonic acid (0.1 equiv) | 85-92% |

| Solvent | Toluene with azeotropic water removal | - |

| Temperature | 110°C | - |

| Reaction Time | 2-4 hours | - |

The deprotection of dioxolane groups can be achieved under mild acidic conditions, typically using aqueous hydrochloric acid or acetic acid [16]. The reversibility of dioxolane formation makes this protective group strategy particularly valuable in multi-step synthetic sequences where temporary masking of carbonyl functionality is required [14]. The selective removal of dioxolane protecting groups while preserving other sensitive functional groups in the molecule demonstrates the orthogonal nature of this protective strategy [16].

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as a transformative approach for industrial-scale synthesis of complex organic compounds, including chloroaniline derivatives [17] [19]. The implementation of continuous flow systems for the production of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and superior process control [19] [24].

The design of continuous flow reactors for aniline synthesis typically involves microreactor systems with precise temperature and pressure control [17]. These systems enable the safe handling of reactive intermediates and hazardous reagents through the use of small reaction volumes and continuous processing [19]. The enhanced mixing efficiency in microchannels promotes uniform reaction conditions, leading to improved selectivity and reduced byproduct formation [17].

Industrial implementations of continuous flow reactors for chloroaniline synthesis have demonstrated significant improvements in space-time yield compared to batch processes [18]. The ability to operate at elevated temperatures and pressures safely allows for access to reaction conditions that are not feasible in batch reactors [20]. This capability is particularly relevant for the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline, where elevated temperatures may be required for efficient dioxolane formation .

| Flow Reactor Parameter | Typical Range | Industrial Specification |

|---|---|---|

| Temperature Control | ±0.5°C | ±0.2°C |

| Pressure Range | 1-20 bar | Up to 50 bar |

| Residence Time | 0.1-60 minutes | 5-30 minutes |

| Space-Time Yield | 10-100 kg/h/L | 50-200 kg/h/L |

The automation capabilities of continuous flow reactors enable real-time monitoring and control of reaction parameters [24]. Advanced process analytical technology allows for in-line analysis of reaction progress, enabling immediate adjustments to maintain optimal conditions [61]. This level of control is particularly important for the synthesis of complex molecules like 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline, where multiple reactive sites require careful management to avoid unwanted side reactions [17].

Catalyst Selection and Reaction Kinetic Studies

The selection of appropriate catalysts for the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline requires comprehensive understanding of reaction kinetics and mechanistic pathways [23] [55]. Catalyst optimization involves systematic evaluation of various catalyst systems to identify those that provide optimal activity, selectivity, and stability under industrial conditions [60].

Kinetic studies have revealed that the formation of dioxolane rings is significantly influenced by the choice of acid catalyst [55]. Lewis acids such as zinc chloride and aluminum chloride exhibit high catalytic activity for dioxolane formation, while Brønsted acids like para-toluenesulfonic acid provide excellent selectivity . The kinetic behavior of these catalysts differs significantly, with Lewis acids typically showing first-order dependence on catalyst concentration, while Brønsted acids exhibit more complex kinetic profiles [57].

Research into catalyst selection for aniline synthesis has identified several key performance criteria [60]. The catalyst must demonstrate high activity for the desired transformation while minimizing side reactions that lead to product degradation [51]. For 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline synthesis, the catalyst must be compatible with both the aromatic substitution and dioxolane formation steps [23].

| Catalyst Type | Activity (mol/mol/h) | Selectivity (%) | Stability (hours) |

|---|---|---|---|

| Zinc Chloride | 15.2 | 78 | 24 |

| para-Toluenesulfonic Acid | 8.7 | 92 | 48 |

| Aluminum Chloride | 22.1 | 72 | 12 |

| Titanium Isopropoxide | 12.4 | 88 | 36 |

Reaction kinetic studies have provided insights into the rate-determining steps in the synthetic pathway [55] [62]. Temperature-dependent kinetic measurements reveal activation energies ranging from 45-65 kilojoules per mole for the key bond-forming steps [59]. These values indicate that the reactions are kinetically accessible under moderate industrial conditions, supporting the economic viability of the synthetic route [55].

The development of predictive kinetic models enables optimization of reaction conditions for maximum efficiency [23]. Computational approaches using genetic algorithms have been employed to identify optimal catalyst structures for related transformations, providing a framework for rational catalyst design [23]. These studies indicate that catalyst optimization for 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline synthesis should focus on balancing activity for both aromatic substitution and dioxolane formation [55].

Green Chemistry Approaches

Solvent-Free Synthesis Optimization

Solvent-free synthesis represents a paradigm shift toward more sustainable chemical manufacturing, offering significant environmental and economic advantages [25] [26]. The optimization of solvent-free conditions for the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline involves the implementation of alternative activation methods that eliminate the need for organic solvents [31].

Mechanochemical activation through ball milling has emerged as a powerful tool for solvent-free organic synthesis [41] [44]. This approach utilizes mechanical energy to activate chemical bonds and promote reactions between solid reactants [42]. For the synthesis of chloroaniline derivatives, ball milling enables efficient mixing of reactants while providing the energy necessary for bond formation [40]. The process typically operates at ambient temperature, reducing energy consumption compared to traditional thermal methods [44].

Thermal activation methods provide another avenue for solvent-free synthesis [25] [48]. These approaches rely on carefully controlled heating to promote chemical transformations in the absence of solvents [52]. The synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline can be achieved through thermal activation by controlling the melting points and eutectic behavior of the reactants [45]. Research has shown that many apparently solid-state reactions actually proceed through transient liquid phases formed at eutectic compositions [45].

| Solvent-Free Method | Temperature Range | Reaction Time | Yield Range |

|---|---|---|---|

| Ball Milling | 25-50°C | 0.5-4 hours | 70-90% |

| Thermal Activation | 80-150°C | 1-6 hours | 65-85% |

| Microwave Irradiation | 60-120°C | 0.1-1 hour | 75-95% |

| Mechanochemical Grinding | 25-40°C | 1-8 hours | 68-88% |

Microwave-assisted solvent-free synthesis offers rapid and efficient processing with excellent selectivity [28] [48]. The selective heating provided by microwave irradiation enables precise control over reaction conditions while minimizing thermal degradation [50]. This approach is particularly suited for the formation of dioxolane rings, where controlled heating can promote cyclization while preventing decomposition [53]. Studies have demonstrated that microwave-assisted reactions often proceed with enhanced rates and improved yields compared to conventional heating methods [48].

The optimization of solvent-free conditions requires careful consideration of reactant compatibility and product isolation [31]. The absence of solvents necessitates alternative methods for product purification, often relying on sublimation, crystallization, or mechanical separation [26]. For 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline, the solid-state properties of the product facilitate isolation through simple physical separation techniques [46].

Biocatalytic Pathway Exploration

Biocatalytic approaches to aniline synthesis represent a frontier in sustainable organic chemistry, offering high selectivity and mild reaction conditions [27] [30]. The exploration of enzymatic pathways for the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline involves the identification and optimization of enzyme systems capable of catalyzing the required transformations [32] [33].

Nitroreductase enzymes have demonstrated significant potential for the biocatalytic synthesis of anilines from nitroaromatic precursors [32] [33]. These enzymes catalyze the selective reduction of nitro groups to amino groups under mild aqueous conditions [35]. The application of nitroreductases to the synthesis of chloroaniline derivatives has shown promising results, with high chemoselectivity and tolerance for halide substituents [32]. Continuous biocatalytic processes using immobilized nitroreductases have achieved productive yields exceeding 50 milligrams per gram of enzyme [33].

The development of engineered enzymes through directed evolution has expanded the substrate scope of biocatalytic aniline synthesis [35] [39]. Recent advances have led to the creation of designer enzymes capable of catalyzing aniline formation through oxidative amination of cyclohexanones [35]. These engineered biocatalysts exhibit broad substrate tolerance and can achieve conversion rates up to 91% for various substitution patterns [35].

| Biocatalytic System | Substrate Scope | Conversion Rate | Selectivity |

|---|---|---|---|

| Nitroreductase NR-55 | Nitroaromatics | 85-95% | >98% |

| Engineered OYE Variants | Cyclohexanones | 70-91% | >95% |

| P450 Monooxygenases | Aromatic Compounds | 60-80% | 85-92% |

| Amine Dehydrogenases | Ketone Precursors | 75-88% | >99% |

The integration of multiple enzymes in cascade reactions provides access to complex synthetic transformations [30]. Sequential biocatalytic processes can combine the selectivity advantages of individual enzymes while minimizing intermediate isolation steps [14]. For the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline, cascade reactions involving diol formation followed by cyclization could provide a sustainable alternative to traditional chemical methods [7].

The thermodynamic stability of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is influenced by several structural factors that affect its energetic properties. While specific experimental thermodynamic data for this compound are not available in the literature, theoretical considerations based on related aniline derivatives provide insight into its stability characteristics.

Enthalpy Considerations

Solubility Behavior in Organic Media

The solubility characteristics of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline in organic solvents are governed by the interplay between its polar amino group, the heterocyclic dioxolane ring, and the chloro substituent. These structural features create a compound with intermediate polarity that exhibits selective solubility behavior.

Polar Aprotic Solvents

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide . This solubility pattern is consistent with related aniline derivatives containing heterocyclic substituents. The electron-donating character of the amino group and the polar nature of the dioxolane ring facilitate favorable interactions with these solvents.

Polar Protic Solvents

Solubility in polar protic solvents like ethanol is expected to be moderate to good due to hydrogen bonding capabilities of the primary amino group [9]. Similar dioxolane-containing aniline derivatives show solubility in ethanol of approximately 3 milligrams per milliliter [9]. The presence of the chloro substituent may slightly reduce solubility compared to non-halogenated analogs.

Chlorinated Solvents

In halogenated solvents such as dichloromethane, the compound exhibits slight solubility . This behavior is typical for chloroaniline derivatives, where the halogen substitution provides some compatibility with chlorinated media while the polar amino and dioxolane groups limit extensive dissolution.

Aqueous Solubility

Water solubility is significantly limited due to the hydrophobic aromatic system and chloro substitution . The compound is characterized as sparingly soluble in aqueous buffers, with enhanced solubility achievable through co-solvent approaches using dimethylformamide [9].

| Solvent Type | Solubility Assessment | Basis |

|---|---|---|

| DMSO | Good | Polar aprotic compatibility |

| DMF | Good | Polar aprotic compatibility |

| Ethanol | Moderate | Hydrogen bonding capability |

| Dichloromethane | Slight | Limited halogen compatibility |

| Water | Sparingly | Hydrophobic character |

Crystallographic Studies and Polymorphism

Crystallographic characterization of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline has not been extensively reported in the available literature. However, structural analysis of related compounds provides insight into expected crystalline behavior and potential polymorphic characteristics.

Expected Crystal Packing

Similar aniline derivatives with heterocyclic substituents typically exhibit crystal structures dominated by intermolecular hydrogen bonding networks [11]. Primary anilines commonly form N-H···N hydrogen bonds, creating extended supramolecular architectures. The presence of the dioxolane oxygen atoms provides additional hydrogen bonding acceptor sites, potentially leading to more complex three-dimensional networks.

Polymorphic Considerations

Polymorphism is common among substituted anilines, particularly those with flexible substituents [11]. The 2-methyl-1,3-dioxolane group introduces conformational flexibility that could stabilize multiple crystalline forms. Related compounds have shown different polymorphs with distinct conformations of heterocyclic rings [11].

Melting Point Trends

Comparative analysis of related compounds suggests that 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline would have a melting point higher than simple chloroanilines. For reference, 4-chloroaniline melts at 67-71°C [12], while 4-(2-methyl-1,3-dioxolan-2-yl)aniline melts at 105-109°C [13]. The combination of both substitutions would likely result in a melting point exceeding 110°C.

Hydrogen Bonding Patterns

The crystal structure is expected to feature primary N-H···N hydrogen bonds typical of anilines, supplemented by weaker C-H···O interactions involving the dioxolane oxygens [11]. The chloro substituent may participate in halogen bonding interactions, adding further stability to the crystal lattice.

| Structural Feature | Expected Influence |

|---|---|

| N-H···N hydrogen bonds | Primary packing motif |

| Dioxolane oxygen sites | Additional H-bond acceptors |

| Chloro substituent | Potential halogen bonding |

| Molecular flexibility | Multiple polymorphic forms |

Acid-Base Behavior and Protonation Dynamics

The acid-base properties of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline are primarily determined by the basicity of the aromatic amino group, which is modulated by the electron-withdrawing chloro substituent and the electron-donating dioxolane system.

Basicity Assessment

The compound functions as a weak base, with the amino nitrogen serving as the primary protonation site [14]. The presence of the chloro substituent in the para position relative to the amino group significantly reduces basicity compared to unsubstituted aniline. Theoretical predictions suggest a pKa value in the range of 3.5-4.5, which is considerably lower than aniline's pKa of 4.63 [15].

Electronic Effects on Basicity

The chloro substituent exerts a strong electron-withdrawing inductive effect that destabilizes the protonated ammonium form [5]. This effect is partially countered by the dioxolane substituent, which may provide modest electron donation through its oxygen atoms. The net result is a compound with reduced basicity compared to aniline but potentially higher basicity than simple 4-chloroaniline.

Protonation Mechanism

Protonation occurs exclusively at the amino nitrogen atom, forming the corresponding anilinium ion [15]. The protonation process involves donation of a proton to the nitrogen lone pair, with the positive charge being delocalized into the aromatic ring system. The extent of this delocalization is reduced by the chloro substituent, contributing to decreased stability of the protonated form.

pH-Dependent Behavior

In aqueous solution, the compound exists predominantly in its neutral form at physiological pH due to its weak basicity [16]. At pH values below 3, significant protonation occurs, leading to formation of the water-soluble ammonium species. This pH-dependent solubility behavior is characteristic of weakly basic anilines.

Thermodynamic Aspects of Protonation

The protonation process is characterized by favorable enthalpy changes due to bond formation, but unfavorable entropy changes due to increased order upon ion formation [15]. The overall Gibbs free energy change determines the equilibrium position and thus the observed pKa value.

| Parameter | Value/Description |

|---|---|

| Basic pKa | ~3.5-4.5 (estimated) |

| Protonation site | Amino nitrogen |

| Basicity class | Weak base |

| pH solubility transition | ~pH 3-4 |

| Conjugate acid stability | Reduced by Cl substitution |